molecular formula C13H18N4 B6957440 N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-methylpyridin-3-yl)methanamine

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-methylpyridin-3-yl)methanamine

Cat. No.: B6957440
M. Wt: 230.31 g/mol
InChI Key: PAJVNSFXMUJRFV-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-methylpyridin-3-yl)methanamine is a complex organic compound that features a pyrazole and pyridine ring in its structure

Properties

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-methylpyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-10-7-13(17(3)16-10)9-14-8-12-5-4-6-15-11(12)2/h4-7,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJVNSFXMUJRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CNCC2=C(N=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-methylpyridin-3-yl)methanamine typically involves the reaction of 2,5-dimethylpyrazole with 2-methyl-3-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-methylpyridin-3-yl)methanone.

    Reduction: Formation of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-methylpyridin-3-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-methylpyridin-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-methylpyridin-3-yl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

  • 2-(3,5-Dimethylpyrazol-1-yl)pyridine
  • Dimethyl 2,6-pyridinedicarboxylate
  • 2,6-Pyridinedimethanol

Comparison: N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-methylpyridin-3-yl)methanamine is unique due to the presence of both pyrazole and pyridine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain targets or improved stability under physiological conditions, making it a valuable compound for various applications.

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